molecular formula C20H26N4O3 B10992590 N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

Cat. No.: B10992590
M. Wt: 370.4 g/mol
InChI Key: SSFOWGRDPRSDJU-UHFFFAOYSA-N
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Description

N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a piperidine ring, a pyridazine ring, and methoxyphenyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide typically involves multiple steps, including the formation of the piperidine ring, the introduction of the pyridazine ring, and the attachment of the methoxyphenyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts. The reaction conditions often involve controlled temperatures and pressures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide may act as antagonists at various receptors implicated in neurological disorders. For instance, studies have demonstrated that related compounds can antagonize muscarinic receptors, which are involved in cognitive functions and memory. This suggests potential use in treating conditions like Alzheimer's disease and Lewy Body Dementia .

Antidepressant Activity

The compound's structural analogs have shown promise as antidepressants by modulating serotonergic systems. For example, studies on piperidine derivatives have revealed their ability to interact with serotonin receptors, indicating potential antidepressant effects . This highlights the need for further exploration of this compound in mood disorder treatments.

Opioid Receptor Modulation

Research has also focused on the compound's potential role as an opioid receptor modulator. In vitro studies have indicated that similar piperidine derivatives can function as opioid antagonists, which may be beneficial in managing pain without the addictive properties associated with traditional opioids . This opens avenues for developing non-addictive analgesics.

Case Study 1: Synthesis and Functional Testing

A study synthesized analogs of this compound and assessed their functional antagonism at opioid receptors using a GTPγS binding assay. Results indicated varying potencies among the synthesized compounds, with specific modifications enhancing receptor selectivity . This underscores the importance of structural optimization in drug design.

Case Study 2: Behavioral Studies in Animal Models

Behavioral assays conducted on rodents demonstrated that certain derivatives of the compound could significantly alter anxiety-like behaviors, suggesting anxiolytic properties. These findings were corroborated by biochemical analyses showing changes in neurotransmitter levels associated with anxiety regulation . Such studies are crucial for validating the therapeutic potential of these compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Shares structural similarities but differs in the position and number of methoxy groups.

    N-{2-[(1R)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl}acetamide: Contains similar functional groups but has a different core structure.

Uniqueness

N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Biological Activity

N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide is a complex organic compound that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular details:

PropertyValue
Molecular Formula C23H30N6O2
Molecular Weight 422.5 g/mol
IUPAC Name This compound
InChI Key IIXIMGHJFJCHDC-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It is believed to modulate neurotransmitter systems, particularly those involving serotonin and dopamine pathways, which are critical in neurological functions and disorders.

Antidepressant Effects

Research indicates that compounds similar in structure to this compound exhibit antidepressant-like effects. For instance, studies have shown that related piperidine derivatives can enhance serotonin receptor activity, leading to increased neuronal firing rates in specific brain regions such as the dorsal raphe nucleus .

Neuroprotective Properties

In vitro studies suggest that the compound may possess neuroprotective properties. It has been observed to inhibit neuroinflammation and oxidative stress in neuronal cell lines, which are critical factors in neurodegenerative diseases . The inhibition of pro-inflammatory cytokines and enzymes involved in oxidative stress pathways has been documented, indicating a potential role in treating conditions like Alzheimer's disease.

Case Studies and Experimental Data

  • Serotonin Receptor Interaction : A study demonstrated that related compounds significantly increased the firing rates of serotonergic neurons when administered at nanomolar concentrations. This suggests a strong affinity for serotonin receptors, particularly the 5-HT1A subtype .
  • Neuroinflammation Reduction : In cell culture models, the compound showed a marked reduction in lipopolysaccharide (LPS)-induced nitric oxide production, indicating its potential as an anti-inflammatory agent .
  • Antioxidant Activity : The compound's ability to scavenge free radicals was assessed using various assays, revealing significant antioxidant properties that could contribute to its neuroprotective effects .

Properties

Molecular Formula

C20H26N4O3

Molecular Weight

370.4 g/mol

IUPAC Name

N-[2-(4-methoxyphenyl)ethyl]-1-(6-methoxypyridazin-3-yl)piperidine-3-carboxamide

InChI

InChI=1S/C20H26N4O3/c1-26-17-7-5-15(6-8-17)11-12-21-20(25)16-4-3-13-24(14-16)18-9-10-19(27-2)23-22-18/h5-10,16H,3-4,11-14H2,1-2H3,(H,21,25)

InChI Key

SSFOWGRDPRSDJU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)C2CCCN(C2)C3=NN=C(C=C3)OC

Origin of Product

United States

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